molecular formula C19H23N3O4 B2517739 2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421504-30-4

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2517739
CAS RN: 1421504-30-4
M. Wt: 357.41
InChI Key: MFCHFOBHOZXVDS-UHFFFAOYSA-N
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Description

The compound "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, paper discusses a series of novel ethanone derivatives with antileukemic activity, while paper describes the synthesis and antioxidant potency of a piperidin-4-one derivative. Paper details the crystal structure of a benzopyran-4-one compound with inhibitory activity against phosphodiesterases.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, as seen in paper , where a series of ethanone derivatives were synthesized and characterized by various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis. Similarly, paper describes the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, followed by recrystallization to achieve a 56% yield. These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone."

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using NMR and crystallography. For example, paper provides an NMR study that reveals the chair conformation of a piperidin-4-one derivative with equatorial orientation of substituents. Paper discusses the crystal structure of a benzopyran-4-one compound, noting the puckered pyran ring and stabilization by weak hydrogen bonds and π-π interactions. These techniques would be essential in analyzing the molecular structure of "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from the studies presented. In paper , the antileukemic activity suggests that the ethanone derivatives can interact with biological targets, possibly through covalent or non-covalent interactions. The antioxidant efficacy of the molecule in paper implies the ability to participate in redox reactions. These insights could guide the analysis of potential chemical reactions involving "2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone."

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and stability can be deduced from the synthesis and characterization methods described in papers and . The chemical properties, including reactivity and biological activity, can be inferred from the antileukemic and antioxidant activities reported. For the compound , similar analytical and biological assays would be necessary to fully understand its physical and chemical properties.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with similar structures have been synthesized and evaluated for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a series of compounds related to the pyrazole and pyridine families have been synthesized and tested for their IL-6 inhibitory activities, free radical scavenging abilities, and antimicrobial activities against pathogenic bacteria and fungi, demonstrating potential as lead compounds for drug discovery (Bandgar et al., 2009).

Molecular Interaction Studies

Molecular interaction studies have been conducted with compounds bearing resemblance to the query compound, focusing on their binding to specific receptors. For example, the interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was studied, revealing insights into the steric binding interactions and proposing mechanisms for antagonist activity (Shim et al., 2002).

Hydrogen-bonding Patterns

Research on enaminones, which are structurally similar to the query compound, has explored hydrogen-bonding patterns, contributing to the understanding of molecular stability and interactions. This research is valuable in the design of compounds with desired physical and chemical properties (Balderson et al., 2007).

σ1 Receptor Antagonists for Pain Management

Another application is in the development of σ1 receptor antagonists for pain management. A related compound was identified as a clinical candidate for treating pain due to its high solubility and permeability, along with significant antinociceptive properties in animal models (Díaz et al., 2020).

Synthesis and Antibacterial Activity

The synthesis of medicinally important compounds incorporating structures similar to the query compound has been explored, with a focus on their antibacterial activities. This research helps in identifying new therapeutic agents against various bacterial infections (Vinaya et al., 2008).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-4-3-14(11-17(16)25-2)12-19(23)22-9-5-15(6-10-22)26-18-13-20-7-8-21-18/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCHFOBHOZXVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

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